
6-O-Syringoylajugol
Overview
Description
6-O-Syringoylajugol is a natural product that can be found in various plant species, including Verbacum spp. It is known for its antioxidant properties and is classified as an iridoid compound. The molecular formula of this compound is C24H32O13, and it has a molecular weight of 528.50 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Syringoylajugol typically involves the esterification of ajugol with syringic acid. The reaction conditions often include the use of a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol, and a catalyst like sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources such as Rehmannia glutinosa. The extraction process includes maceration of the plant material in a solvent like ethanol, followed by filtration and purification using chromatographic techniques. The purified compound is then crystallized to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 6-O-Syringoylajugol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions with halogenating agents like thionyl chloride or phosphorus tribromide to form halogenated derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Halogenated derivatives with halogen atoms replacing hydroxyl groups
Scientific Research Applications
6-O-Syringoylajugol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other iridoid compounds and as a reagent in various organic reactions.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 6-O-Syringoylajugol involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through its antioxidant activity, which involves scavenging reactive oxygen species (ROS) and reducing oxidative stress. Additionally, this compound may modulate signaling pathways related to inflammation and apoptosis, contributing to its anti-inflammatory and anticancer properties .
Comparison with Similar Compounds
Ajugol: A related iridoid compound with similar structural features but lacking the syringoyl moiety.
Syringic Acid: A phenolic compound that serves as a precursor in the synthesis of 6-O-Syringoylajugol.
6-O-Phenylsulfonyl-1.23.4-di-O-isopropyliden-D-galactopyranose: Another compound with structural similarities but different functional groups
Uniqueness: this compound is unique due to its combined iridoid and phenolic structure, which imparts distinct antioxidant properties. This dual functionality makes it a valuable compound for research in various fields, including chemistry, biology, and medicine .
Properties
IUPAC Name |
[(1S,4aR,5R,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O13/c1-24(31)8-14(35-21(30)10-6-12(32-2)17(26)13(7-10)33-3)11-4-5-34-22(16(11)24)37-23-20(29)19(28)18(27)15(9-25)36-23/h4-7,11,14-16,18-20,22-23,25-29,31H,8-9H2,1-3H3/t11-,14+,15+,16+,18+,19-,20+,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBVLPSUZPTMSB-PTKOVHFESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=C(C(=C4)OC)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CC(=C(C(=C4)OC)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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